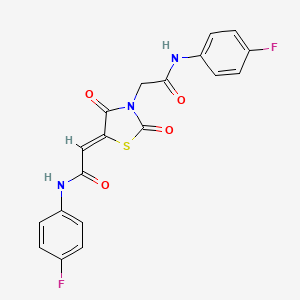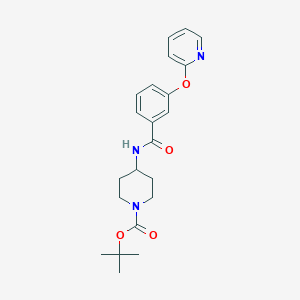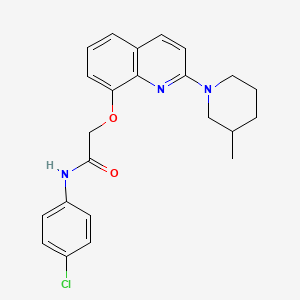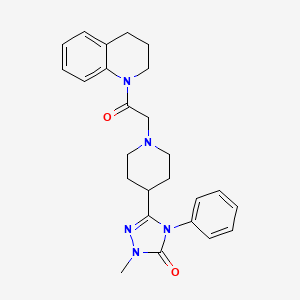
4-Cyclopropyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .
Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a trifluoromethyl group attached to a phenyl ring, and a piperazine ring, which is a heterocyclic amine .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo reactions typical of this class of compounds, such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a pyrimidine derivative, this compound is likely to be a solid at room temperature. It probably has good stability but may decompose if heated .Aplicaciones Científicas De Investigación
Neuroprotection
Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-pyrimidine hybrid ZA3-ZA5 has demonstrated promising neuroprotective effects. It reduces neuronal apoptosis by downregulating the endoplasmic reticulum (ER) chaperone BIP and cleaved caspase-3 expression in human neuronal cells .
Anti-Neuroinflammatory Activity
ZA3-ZA5 exhibits potent anti-neuroinflammatory properties. In LPS-stimulated human microglia cells, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. This anti-inflammatory effect is crucial for managing neuroinflammation associated with various brain disorders .
Molecular Docking
Computational studies reveal that ZA3-ZA5 interacts favorably with active residues of ATF4 and NF-kB proteins. These interactions suggest potential mechanisms of action related to ER stress inhibition and suppression of the NF-kB inflammatory pathway .
Antiviral Applications
Given the antiviral properties of pyrimidine derivatives, further investigation into ZA3-ZA5’s efficacy against specific viruses could be valuable. Its potential as an antiviral agent warrants exploration .
Anticancer Potential
Although not explicitly studied for anticancer effects, the broader class of pyrimidine derivatives has shown promise in cancer therapy. Investigating ZA3-ZA5’s impact on cancer cell lines could be worthwhile .
Antioxidant and Antimicrobial Properties
While not directly evaluated for these properties, the triazole-pyrimidine scaffold often exhibits antioxidant and antimicrobial activities. Further research could uncover ZA3-ZA5’s potential in these areas .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)14-3-1-2-4-16(14)28(26,27)25-9-7-24(8-10-25)17-11-15(13-5-6-13)22-12-23-17/h1-4,11-13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUSBNMUFJJGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)
![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2361251.png)


![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

